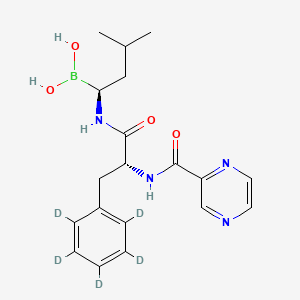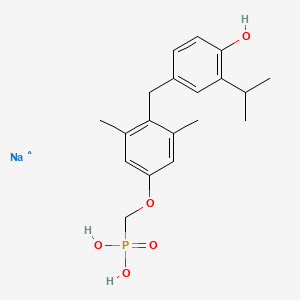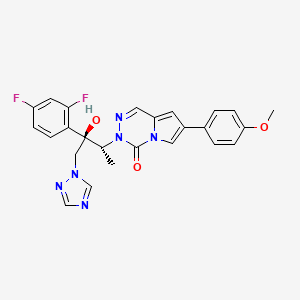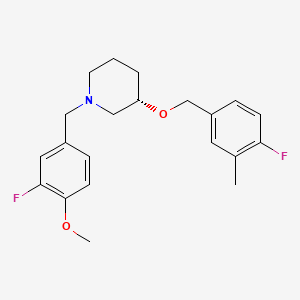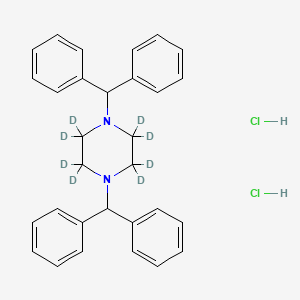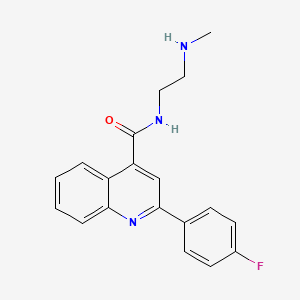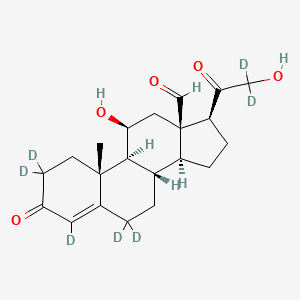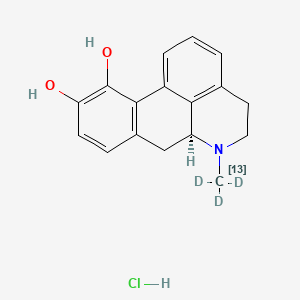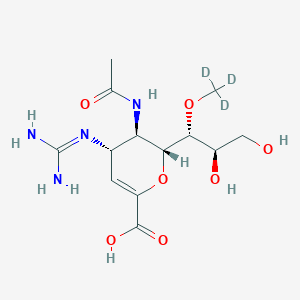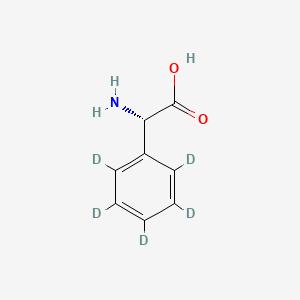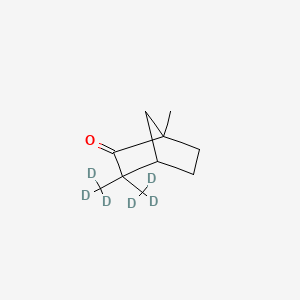
Fenchone-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenchone-d6 is a deuterated form of fenchone, a naturally occurring monoterpene found in the essential oils of various plants such as Foeniculum vulgare (fennel) and Peumus boldus (boldo). The deuterated version, this compound, is used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
Fenchone-d6 can be synthesized by deuterating fenchone through a series of chemical reactions. One common method involves the dehydrogenation of fenchol using a dehydrogenation catalyst. The process typically involves mild reaction conditions and the use of a plant-derived organic solvent, which reduces the residues of toxic substances and allows for solvent recycling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity fenchol as a raw material, with dimethylbenzene as a solvent and a self-prepared catalyst for dehydrogenation . This method ensures high conversion rates, good selectivity, and high yield.
化学反応の分析
Types of Reactions
Fenchone-d6 undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to form fenchone derivatives.
Reduction: Reduction reactions can convert fenchone to fenchol.
Substitution: Fenchone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various fenchone derivatives, such as fenchone-resorcinol analogs, which have shown high affinity and selectivity for cannabinoid receptors .
科学的研究の応用
Fenchone-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of Fenchone-d6 involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of cannabinoid receptors, particularly the CB2 receptor, leading to anti-inflammatory and analgesic effects . Additionally, its antioxidant properties are attributed to its ability to increase levels of reduced glutathione and superoxide dismutase .
類似化合物との比較
Similar Compounds
Borneol: Another monoterpene with comparable therapeutic effects, including anti-inflammatory and analgesic activities.
Thujone: Found in essential oils, thujone shares some pharmacological properties with fenchone.
Uniqueness
Fenchone-d6 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. Its distinct isotopic properties allow for more precise and accurate spectroscopic analysis compared to non-deuterated compounds.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
158.27 g/mol |
IUPAC名 |
1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3 |
InChIキー |
LHXDLQBQYFFVNW-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C([2H])([2H])[2H] |
正規SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
